3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solvent- and Catalyst-Free Synthesis: One method involves the solvent- and catalyst-free synthesis of imidazo[1,2-A]pyridines under specific conditions.
Metal-Free and Aqueous Synthesis: Another approach is the rapid, metal-free, and aqueous synthesis of imidazo[1,2-A]pyridines, which involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can also be performed on these compounds, although specific conditions and reagents may vary.
Substitution: Substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Various reducing agents depending on the desired product.
Substitution: Transition metal catalysts or metal-free conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is used as a building block in organic synthesis to create more complex molecules .
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of drugs with various therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as those required in material science .
Wirkmechanismus
The mechanism by which 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: These compounds have shown significant activity against tuberculosis.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine: This compound has been studied for its nematocidal and fungicidal activities.
Uniqueness: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrF3N2 |
---|---|
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-3-2-4-15-7(10)6(9(11,12)13)14-8(5)15/h2-4H,1H3 |
InChI-Schlüssel |
ZZKVLZJHVLJSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.